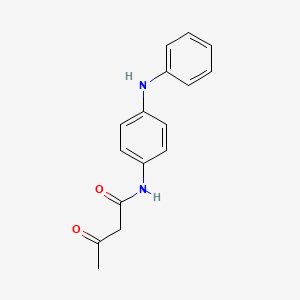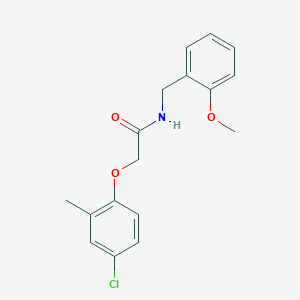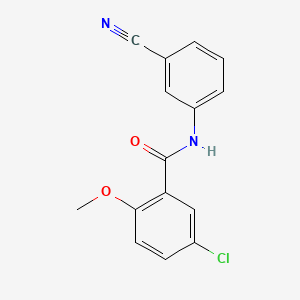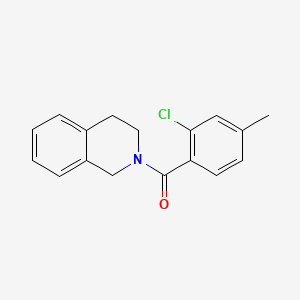
N-(4-anilinophenyl)-3-oxobutanamide
説明
N-(4-anilinophenyl)-3-oxobutanamide, commonly known as APB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. APB is a derivative of butyrophenone and is structurally similar to other compounds such as haloperidol and trifluoperazine.
作用機序
APB acts as a dopamine receptor antagonist, specifically targeting the D2 receptor. This mechanism of action has been shown to be effective in reducing the reinforcing effects of drugs of abuse and in treating conditions such as schizophrenia. APB has also been shown to modulate the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
APB has been shown to have a range of biochemical and physiological effects, including reducing the release of dopamine and other neurotransmitters in the brain, reducing the reinforcing effects of drugs of abuse, and improving cognitive function in animal models. APB has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in conditions such as Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using APB in lab experiments is its well-established synthesis method and mechanism of action. APB has also been extensively studied in various animal models, which provides a solid foundation for further research. However, one limitation of using APB in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of APB, including the development of new drugs based on APB, further investigation of its potential therapeutic effects in conditions such as Parkinson's disease and addiction, and the development of more selective dopamine receptor antagonists. Additionally, future research could focus on the potential use of APB as a tool to study the dopamine system and its role in reward processing.
科学的研究の応用
APB has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, APB has been used as a tool to study the dopamine system and its role in reward processing. APB has also been investigated for its potential therapeutic effects in conditions such as Parkinson's disease and schizophrenia.
In pharmacology, APB has been used as a reference compound to test the efficacy of other drugs. APB has also been studied for its potential as a treatment for drug addiction and withdrawal symptoms. In medicinal chemistry, APB has been used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
特性
IUPAC Name |
N-(4-anilinophenyl)-3-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(19)11-16(20)18-15-9-7-14(8-10-15)17-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDNWMNOFWGGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-anilinophenyl)-3-oxobutanamide | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)


![4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5721160.png)
![1-[2-(benzylthio)benzoyl]azepane](/img/structure/B5721170.png)
![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)

![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)

![2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5721211.png)
![6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5721214.png)
